molecular formula C10H8BrNO2 B1449182 6-bromo-4-methoxy-1H-indole-3-carbaldehyde CAS No. 1202766-19-5

6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B1449182
CAS No.: 1202766-19-5
M. Wt: 254.08 g/mol
InChI Key: IFMRFSNEGLWMFZ-UHFFFAOYSA-N
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Description

6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-bromo-4-methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors, which are involved in the regulation of biological responses to environmental toxins . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor . Furthermore, it can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at low temperatures . Prolonged exposure to light or higher temperatures can lead to its degradation, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These metabolic transformations can influence the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function . The specific enzymes involved in these pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization, thereby affecting its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism.

Properties

IUPAC Name

6-bromo-4-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMRFSNEGLWMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=CN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.